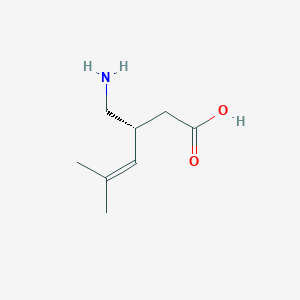

(R)-4,5-Dehydro Pregabalin

Description

Contextualization as a Structural Analog and Process-Related Impurity of Pregabalin (B1679071)

(R)-4,5-Dehydro Pregabalin is a structural analog of Pregabalin, meaning it shares a similar chemical framework but with a key difference: the presence of a double bond in its structure. mdpi.com This unsaturated bond is located between the fourth and fifth carbon atoms of the hexanoic acid chain. This structural feature is the primary reason it is often referred to as a "dehydro" analog.

Crucially, this compound is identified as a process-related impurity that can form during the synthesis of Pregabalin. researchgate.netmdpi.com The presence of such impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the final drug product. mdpi.com Therefore, understanding the formation and characteristics of impurities like this compound is a critical aspect of pharmaceutical process development.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1101167-84-3 | C8H15NO2 | 157.21 |

| rac-4,5-Dehydro Pregabalin | 216576-74-8 | C8H15NO2 | 157.21 |

| Pregabalin | 148553-50-8 | C8H17NO2 | 159.23 |

| (R)-Pregabalin | 148553-51-9 | C8H17NO2 | 159.23 |

This table is interactive and allows for sorting by column.

Significance in Pharmaceutical Quality Control and Reference Standard Development for Pregabalin Manufacturing

The presence of this compound as an impurity necessitates its careful monitoring and control during the production of Pregabalin to meet stringent regulatory requirements. mdpi.com To achieve this, highly purified samples of this compound are required for use as reference standards. researchgate.netijpsr.com

These reference standards are indispensable for:

Analytical Method Development: Developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify the presence of this compound in batches of Pregabalin. researchgate.netnih.gov

Quality Control (QC): Routine quality control testing of Pregabalin to ensure that the levels of this impurity remain below the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netmdpi.com

Stability Studies: Assessing the stability of Pregabalin under various conditions by monitoring the potential for degradation and the formation of impurities over time. acs.org

The availability of well-characterized reference standards of this compound is thus fundamental to guaranteeing the quality, safety, and efficacy of the final Pregabalin drug product. researchgate.net

Overview of Current Research Landscape and Academic Focus Areas for Dehydro-Pregabalin Analogs

The research landscape concerning dehydro-pregabalin analogs extends beyond its role as a simple impurity. Academic and industrial research focuses on several key areas:

Synthesis and Isolation: A significant area of research involves the development of efficient and cost-effective methods for the synthesis and isolation of this compound and other related impurities. researchgate.netnih.gov This includes the use of advanced techniques like preparative HPLC and simulated moving bed (SMB) chromatography to obtain high-purity reference materials. researchgate.net

Analytical Characterization: Researchers are continuously working on developing more sensitive and specific analytical methods for the identification and quantification of dehydro-pregabalin analogs and other impurities in Pregabalin. acs.orgresearchgate.net This includes the use of techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) for detailed impurity profiling. acs.org

Structure-Activity Relationship (SAR) Studies: While this compound itself is not pursued for therapeutic activity, the synthesis and study of a wide range of Pregabalin analogs, including various dehydro forms and other derivatives, are crucial for understanding the structure-activity relationships of this class of compounds. nih.govresearchgate.net These studies help to elucidate which structural features are essential for the desired pharmacological activity at targets like the α2-δ subunit of voltage-gated calcium channels. researchgate.net

Chemoenzymatic Synthesis: There is growing interest in the use of biocatalysis, employing enzymes like ene-reductases, for the asymmetric synthesis of Pregabalin precursors. mdpi.comnih.gov This research can also be applied to the synthesis of various chiral analogs, potentially including dehydro forms, with high stereoselectivity.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(aminomethyl)-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHQHHDJPATCS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H](CC(=O)O)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101167-84-3 | |

| Record name | 4,5-Dehydro pregabalin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101167843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DEHYDRO PREGABALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG8RK3CIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 4,5 Dehydro Pregabalin

Stereoselective Synthesis Routes and Reaction Mechanisms

Chiral Induction Strategies for (R)-Configuration Control

Achieving the correct (R)-configuration at the C3 position is paramount for the intended biological activity profile of pregabalin (B1679071) analogs. Several methodologies are employed to establish this stereocenter with high fidelity.

Asymmetric Hydrogenation: This technique is a cornerstone of stereoselective synthesis. In the context of pregabalin precursors, asymmetric hydrogenation of a prochiral olefin, such as a 3-cyano-5-methylhex-3-enoic acid derivative, can be accomplished using chiral transition-metal catalysts. google.comresearchgate.net Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, like DuPHOS or BINAP, are highly effective. researchgate.net For instance, the hydrogenation of a cyano-substituted olefin can yield the (S)-enantiomer, a key precursor for Pregabalin, with high enantiomeric excess (ee). researchgate.netresearchgate.net By selecting the opposite enantiomer of the chiral ligand, it is possible to direct the hydrogenation to produce the corresponding (R)-enantiomer.

Chiral Auxiliaries: The use of a chiral auxiliary, a molecule temporarily incorporated to direct a stereoselective reaction, is a classic and robust strategy. tsijournals.comtsijournals.com Evans oxazolidinones are particularly effective for this purpose. tsijournals.com The synthesis can proceed by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, followed by stereoselective alkylation of the resulting enolate with a suitable electrophile. researchgate.nettsijournals.com After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse, yielding the chiral carboxylic acid derivative. tsijournals.com This method offers high diastereoselectivity, often exceeding 99% after purification. tsijournals.com

Organocatalysis: Metal-free organocatalysis presents a powerful alternative for chiral induction. Chiral organocatalysts, such as derivatives of proline or thiourea, can effectively catalyze key bond-forming reactions. For example, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated nitro compound is a common step in building the pregabalin backbone. This approach avoids the use of metals and can generate the desired stereocenter with significant enantioselectivity.

Enzymatic Synthesis Pathways and Biocatalysis for Enantiomeric Purity

Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions, making it an attractive approach for pharmaceutical synthesis. Enzymes, being inherently chiral, can distinguish between enantiomers or the prochiral faces of a substrate with remarkable precision. acs.org

Lipases are widely employed for the kinetic resolution of racemic mixtures of pregabalin intermediates. nih.govgoogle.com In this process, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer at a much faster rate than the other. For example, a racemic ester such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) can be resolved using a lipase (B570770) like Thermomyces lanuginosus lipase (TLL). nih.govnih.gov The enzyme preferentially hydrolyzes the (S)-ester, leaving the (R)-ester unreacted. nih.gov This allows for the separation of the two enantiomers. While effective, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. Research has focused on developing robust, immobilized lipases that can be recycled and used at high substrate concentrations, making the process more industrially viable. nih.gov

| Enzyme | Substrate | Product | Key Outcome |

| Talaromyces thermophilus Lipase (mutant) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 49.7% conversion with >95% eep at 3M substrate concentration. nih.gov |

| Novozym 435 (Candida antarctica lipase B) | rac-γ-nitro esters | (S)-γ-nitro acids | 18-24% conversion with 87-94% ee. nih.gov |

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov This makes them ideal for the stereoselective synthesis of pregabalin precursors from α,β-unsaturated starting materials like β-cyanoacrylate esters. nih.govacs.org The enzyme transfers a hydride from a cofactor (NAD(P)H) to the β-carbon of the double bond, while a proton is delivered to the α-carbon, creating a chiral center with high enantiopurity. mdpi.com By choosing the appropriate ene-reductase and engineering the substrate (e.g., varying the ester group), it is possible to synthesize either the (R) or (S) enantiomer of the saturated product with excellent conversion and enantiomeric excess. nih.govacs.org

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lycopersicon esculentum (OPR1) | (E)-β-cyanoacrylate ester | S | >99% ee acs.orgresearchgate.net |

| Ene-reductase (EBP1) | (Z)-methyl-β-cyanoacrylate | R | >99% ee acs.org |

Transaminase enzymes provide a direct route for the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule to a prochiral ketone or aldehyde. google.comresearchgate.net This method is highly attractive as it can install the crucial amine functionality of pregabalin in a single, highly enantioselective step. For instance, engineered transaminases can convert a suitable keto-acid precursor directly into the desired enantiomer of pregabalin. google.com Furthermore, transaminases can be used in deracemization processes, where they selectively convert an undesired (R)-enantiomer in a racemic mixture to the desired (S)-enantiomer, or vice-versa, potentially achieving theoretical yields greater than 50%. google.commdpi.com

| Enzyme System | Substrate | Product | Key Feature |

| Transaminase | 5-hydroxy-4-(2-methylpropyl)-3,4-dihydro-5H-2-furanone | Enantiomerically enriched Pregabalin | Direct conversion of a lactone intermediate to the final product. google.com |

| Transaminase / Amine Oxidase | Racemic Pregabalin | (S)-Pregabalin | Deracemization of a racemic mixture to enrich the desired enantiomer. google.commdpi.com |

Dehydrogenation Techniques for Selective Alkene Formation at the 4,5 Position

The introduction of the C4-C5 double bond to form (R)-4,5-Dehydro Pregabalin from a saturated precursor like (R)-Pregabalin requires a selective dehydrogenation reaction. While specific literature for this exact transformation is scarce, several standard synthetic methodologies are applicable.

Allylic Bromination and Dehydrohalogenation: A common strategy for introducing unsaturation is through a two-step process involving radical bromination followed by base-induced elimination. A suitable N-protected (R)-Pregabalin derivative could be treated with N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would selectively introduce a bromine atom at the allylic C5 position. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), would then promote an E2 elimination reaction to form the desired 4,5-alkene.

Selenium-Based Elimination: Another powerful method involves the use of organoselenium chemistry. A protected (R)-Pregabalin precursor could be deprotonated at the C4 position with a strong base like lithium diisopropylamide (LDA), and the resulting enolate can be trapped with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr). This introduces a phenylselenyl group at the C4 position. Subsequent oxidation of the selenide (B1212193) to a selenoxide, typically using hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), triggers a spontaneous syn-elimination at low temperature to furnish the γ,δ-unsaturated product, this compound.

Photocatalytic Dehydrogenation: Modern photocatalytic methods offer a direct approach to dehydrogenation. researchgate.net Using a suitable photoredox catalyst in combination with a hydrogen atom transfer (HAT) catalyst, it may be possible to directly couple C-H bonds to form a C=C double bond, evolving hydrogen gas as the only byproduct. This approach represents a highly atom-economical and green alternative to classical methods.

Acylation and Cyclization Reactions in the Construction of the Hexenoic Acid Backbone

The construction of the hexenoic acid backbone, a critical structural feature of this compound, often involves strategic acylation and cyclization reactions. These reactions are pivotal in establishing the core γ-lactam ring system. nih.govresearchgate.net

One common approach involves the formal cycloaddition of imines with substituted succinic anhydrides. nih.govacs.org This methodology allows for the efficient assembly of γ-lactams appended with a carboxylic acid group, which can be further elaborated. The reactivity of the succinic anhydride (B1165640) is often enhanced by the presence of electron-withdrawing groups, which facilitate the cyclization step. nih.gov For instance, the reaction of an appropriate imine with a suitably substituted succinic anhydride derivative can furnish the desired lactam structure. Subsequent functional group manipulations can then lead to the target hexenoic acid backbone. nih.gov

Another strategy involves the catalytic aza-Nazarov cyclization. beilstein-journals.org In this transformation, N-acyliminium salts, generated in situ from the reaction of imines with α,β-unsaturated acyl chlorides, undergo cyclization to form α-methylene-γ-lactam heterocycles. beilstein-journals.org This method provides a powerful tool for constructing the lactam core with control over stereochemistry. The use of chiral catalysts can induce enantioselectivity in these cyclization reactions, a crucial aspect for the synthesis of this compound.

Furthermore, tandem radical cyclization of iodoaryl allyl azides with carbon monoxide has been explored for the synthesis of spirocyclic γ-lactams. researchgate.net While not a direct route to the hexenoic acid backbone of this compound, this method highlights the versatility of cyclization strategies in accessing complex lactam structures.

The table below summarizes key aspects of these reactions.

| Reaction Type | Key Reactants | Product | Key Features |

| Formal Cycloaddition | Imine, Substituted Succinic Anhydride | Carboxylic acid-appended γ-lactam | Efficient assembly of the lactam core nih.govacs.org |

| Aza-Nazarov Cyclization | Imine, α,β-Unsaturated Acyl Chloride | α-Methylene-γ-lactam | Catalytic and potential for enantioselectivity beilstein-journals.org |

Exploration of Alternative Precursors and Starting Materials in Dehydro-Pregabalin Synthesis

The quest for more efficient and sustainable synthetic routes to this compound has spurred the investigation of alternative precursors and starting materials. A significant area of exploration involves moving away from traditional starting materials that may be expensive or require lengthy synthetic sequences.

One notable approach utilizes readily available amino acids as chiral starting points. nih.govgoogle.com For example, enantiomerically pure amino acids can be converted into chiral α-chloroaldehydes, which then serve as key building blocks in the stereoselective synthesis of β-lactams. nih.gov These can be further transformed into the desired γ-lactam structure. This strategy leverages the inherent chirality of amino acids to establish the stereocenter early in the synthetic sequence. bio-conferences.org

Another innovative strategy involves the use of limonene, a renewable terpene, as a starting material. The synthesis of a limonene-derived lactam has been demonstrated, showcasing the potential of bio-based feedstocks in pharmaceutical synthesis. d-nb.info This approach aligns with the principles of green chemistry by utilizing a renewable resource.

Furthermore, research has focused on the development of novel precursors that facilitate more direct routes to the target molecule. For instance, the synthesis of substituted succinic anhydrides with electron-withdrawing groups has been optimized to improve their reactivity in cycloaddition reactions for γ-lactam formation. nih.gov The development of methods for the synthesis of cyanosuccinic anhydride further expands the toolbox of available precursors. acs.org

The following table presents a comparison of different starting materials.

| Starting Material | Key Transformation | Advantages |

| Amino Acids | Conversion to chiral building blocks | Readily available, introduces chirality early nih.govgoogle.com |

| Limonene | Transformation into a lactam monomer | Renewable feedstock, sustainable d-nb.info |

| Substituted Succinic Anhydrides | Cycloaddition with imines | Efficient construction of the lactam ring nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory-Scale Synthesis

Optimizing reaction conditions is a critical step in the development of any synthetic process to maximize yield and purity, which is particularly important in the synthesis of pharmaceutical intermediates like this compound. arborpharmchem.comnih.gov This involves a systematic investigation of various reaction parameters.

Key parameters that are often optimized include temperature, pressure, solvent, and catalyst concentration. arborpharmchem.comnumberanalytics.comnumberanalytics.com For instance, lowering the reaction temperature can sometimes improve enantioselectivity in asymmetric reactions. numberanalytics.com The choice of solvent can also have a significant impact on reaction outcomes, influencing both reaction rates and selectivity. numberanalytics.comicjs.us In some cases, the addition of even a small amount of a specific solvent can dramatically improve the yield of a reaction. acs.org

Design of Experiments (DoE) is a powerful statistical methodology frequently employed to efficiently explore the effects of multiple variables on a reaction's output, such as yield and purity. nih.govacs.org This approach allows for the identification of optimal conditions with a minimal number of experiments compared to traditional one-factor-at-a-time (OFAT) optimization. acs.org

For example, in the synthesis of a chiral intermediate for pregabalin, the catalytic efficiency of an immobilized lipase was significantly enhanced by optimizing conditions, leading to high conversion and enantiomeric excess even at high substrate concentrations. nih.gov Similarly, in the aza-Nazarov cyclization, reaction conditions such as temperature and the choice of catalyst are crucial for achieving high yields and diastereoselectivities. beilstein-journals.org

The following table illustrates the impact of optimizing various reaction parameters.

| Parameter | Potential Impact on Synthesis |

| Temperature | Affects reaction rate and selectivity arborpharmchem.comnumberanalytics.com |

| Solvent | Influences solubility, reaction rate, and enantioselectivity numberanalytics.comicjs.us |

| Catalyst Loading | Can impact reaction efficiency and cost arborpharmchem.com |

| Reaction Time | Crucial for achieving high conversion and preventing side reactions nih.gov |

Application of Green Chemistry Principles in Synthetic Route Development

The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable manufacturing processes. instituteofsustainabilitystudies.comtechsciresearch.comnews-medical.net This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. techsciresearch.com

Solvent selection is a key aspect of green chemistry, as solvents often constitute a large portion of the waste generated in chemical processes. ispe.org The ideal green solvent is non-toxic, readily available, and has a low environmental impact. researchgate.net Water is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net However, the low solubility of many organic compounds in water can be a limitation. researchgate.net

Strategies to minimize solvent use include running reactions under solvent-free conditions or in the presence of only a small amount of solvent. acs.org For example, some N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) reactions of solid aldehydes have been successfully performed with minimal solvent, significantly reducing waste. acs.org The use of greener alternatives to traditional hazardous solvents, such as supercritical CO₂ or bio-derived solvents, is also a key strategy. techsciresearch.com

The table below highlights some green solvent alternatives.

| Green Solvent | Advantages | Challenges |

| Water | Non-toxic, abundant, non-flammable researchgate.net | Low solubility of many organic reactants researchgate.net |

| Supercritical CO₂ | Non-toxic, readily available, easily removed | Requires specialized equipment |

| Bio-solvents | Derived from renewable resources | May have variable purity and properties |

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reaction pathways. ispe.orgnano-ntp.combio-conferences.org The development of novel catalysts is crucial for sustainable organic synthesis. nano-ntp.comresearchgate.net

Key areas of focus in sustainable catalyst design include:

Use of Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, platinum) with catalysts based on more abundant and less toxic metals like iron. nano-ntp.comdiva-portal.org

Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions with high selectivity. nano-ntp.com For instance, a chemoenzymatic process for the synthesis of Pregabalin has been developed that shows significant improvements in process efficiency. bio-conferences.org

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. diva-portal.orgmdpi.com Immobilized enzymes are a prime example of this approach. nih.gov

Organocatalysis: Using small organic molecules as catalysts, which avoids the use of potentially toxic metals. nano-ntp.com

The following table summarizes different types of sustainable catalysts.

| Catalyst Type | Key Features | Examples |

| Earth-Abundant Metal Catalysts | Reduced cost and toxicity nano-ntp.comdiva-portal.org | Iron, Cobalt, Manganese based catalysts cityu.edu.hk |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions nano-ntp.com | Lipases, Ene-Reductases nih.govacs.org |

| Heterogeneous Catalysts | Easy separation and recyclability diva-portal.orgmdpi.com | Immobilized metal complexes, supported enzymes nih.govmdpi.com |

| Organocatalysts | Metal-free, often biodegradable nano-ntp.com | Chiral amines, thioureas beilstein-journals.org |

Continuous Flow Chemistry Approaches for this compound Precursors

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering several advantages over traditional batch processing. nih.govrsc.orgresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govresearchgate.net

The application of continuous flow technology to the synthesis of chiral precursors for molecules like pregabalin has been demonstrated. rsc.org For example, a two-step telescoped flow process has been developed for the synthesis of a chiral γ-lactam precursor of (R)-pregabalin. rsc.org This process involved a conjugate addition followed by a nitro reduction/lactamization, affording the product in good yield and high enantiomeric excess. rsc.org

Continuous flow systems are particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes minimize safety risks. researchgate.net They also allow for the efficient screening and optimization of reaction conditions. nih.gov The integration of in-line analytical techniques can provide real-time monitoring of the reaction progress, enabling rapid process optimization.

The table below outlines the advantages of continuous flow chemistry.

| Advantage | Description |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reactions. researchgate.net |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved consistency. nih.govresearchgate.net |

| Improved Efficiency | Better heat and mass transfer can lead to faster reactions and higher yields. nih.gov |

| Scalability | Scaling up production is often simpler and more predictable than with batch processes. nih.gov |

| Automation | Flow systems can be readily automated for continuous production. researchgate.net |

Sophisticated Analytical Characterization of R 4,5 Dehydro Pregabalin

Spectroscopic Methods for Definitive Structural Elucidation

A combination of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy provides a comprehensive analytical profile of (R)-4,5-Dehydro Pregabalin (B1679071), ensuring its unambiguous identification.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of (R)-4,5-Dehydro Pregabalin in solution. One- and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships, which are crucial for confirming the compound's configuration.

Proton NMR spectroscopy identifies the distinct chemical environments of all hydrogen atoms within the molecule. The spectrum of 4,5-Dehydro Pregabalin is characterized by signals corresponding to the vinylic proton of the double bond, the protons of the aminomethyl group, and the aliphatic protons of the hexanoic acid chain. google.com The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton-proton couplings.

Table 1: ¹H NMR Spectral Data of 4,5-Dehydro Pregabalin in D₂O google.com

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.85 | m | H-4 (vinylic proton) |

| ~2.88 | m | H-6 (aminomethyl protons, -CH₂NH₂) |

| ~2.16 | m | H-2, H-3 (protons on hexenoic acid chain) |

| ~1.68 | s | H-8 (methyl protons, -CH₃) |

| ~1.61 | s | H-7 (methyl protons, -CH₃) |

Note: Assignments are based on expected chemical shifts and data from related structures. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carboxyl carbon, the two olefinic carbons of the double bond, the chiral carbon, and the carbons of the isobutyl and aminomethyl groups. The chemical shifts of the olefinic carbons are particularly diagnostic for confirming the presence and position of the C4-C5 double bond. google.com

Table 2: ¹³C NMR Spectral Data of 4,5-Dehydro Pregabalin in D₂O google.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~180.01 | C-1 (Carboxyl, -COOH) |

| ~138.09 | C-5 (Olefinic carbon) |

| ~122.01 | C-4 (Olefinic carbon) |

| ~43.19 | C-6 (Aminomethyl carbon, -CH₂NH₂) |

| ~40.03 | C-3 (Chiral carbon) |

| ~34.12 | C-2 (Aliphatic carbon) |

| ~24.77 | C-8 (Methyl carbon, -CH₃) |

While specific 2D NMR data for this compound is not widely published, the application of these techniques is standard for definitive structural confirmation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain from H-2 through H-3 to the vinylic proton H-4.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be essential in confirming the (R)-configuration by observing through-space interactions between specific protons.

HRMS is a critical technique for validating the molecular formula of this compound by providing a highly accurate mass measurement. The molecular formula is C₈H₁₅NO₂. nih.gov The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. A mass spectrum showing a protonated molecular ion (MH⁺) at approximately m/z 158.1 confirms the molecular weight. google.comnih.gov HRMS provides a much more precise mass, allowing for the confirmation of the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Theoretical Exact Mass [M] | 157.1103 g/mol |

| Reported MH⁺ Peak [M+H]⁺ | ~158.1 g/mol google.com |

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would show distinct absorption bands corresponding to the carboxylic acid, amine, and the C=C double bond, which differentiates it from Pregabalin.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3400-2400 (broad) | O-H stretch (from carboxylic acid) |

| ~3300-3000 | N-H stretch (from primary amine) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (from carboxylic acid) |

| ~1670 | C=C stretch (alkene) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the purity of this compound, particularly for resolving it from its enantiomer and other related impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric purity of chiral compounds like this compound. The primary challenge in analyzing compounds like pregabalin and its analogs is the lack of a strong chromophore for sensitive UV detection. nih.gov To overcome this, methods often involve either direct separation on a chiral stationary phase (CSP) or pre-column derivatization. nih.govresearchgate.net

For direct resolution, zwitterionic selectors derived from cinchona alkaloids have proven effective for pregabalin enantiomers and would be applicable here. nih.gov An alternative and common approach involves derivatization with a chiral agent, such as Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide), which introduces a chromophore allowing for sensitive UV detection and separation of the resulting diastereomers on a standard achiral column, like a C18 column. researchgate.net

Table 1: Example Parameters for Chiral HPLC Method

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK ZWIX) or Standard C18 (post-derivatization) |

| Mobile Phase | Methanol (B129727)/Water with additives (e.g., 5 mM ammonium (B1175870) hydrogen orthophosphate) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.govresearchgate.net |

| Detection | UV at 210 nm (direct) or ~340 nm (post-derivatization) nih.govresearchgate.net |

| Column Temperature | 10-25 °C nih.govijariit.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile impurities. However, the analysis of amino acids like this compound by GC-MS presents challenges due to their amphoteric nature and thermal instability. nih.gov Direct injection can lead to ring closure (lactam formation) in the hot GC injection port. nih.gov

To mitigate these issues, derivatization is necessary. A common strategy involves a two-step process: first, the carboxylic acid group is "capped," typically through methylation to form a methyl ester. nih.gov Subsequently, the amine group can be derivatized with a chiral agent. This process not only improves the compound's volatility and thermal stability but also allows for the separation and identification of enantiomers, making it a viable method for impurity profiling. nih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of non-volatile compounds and for trace-level quantification, making it ideal for impurity analysis. This technique is frequently used for determining pregabalin in various matrices and is directly applicable to this compound. researchgate.netnih.govnih.gov

The method typically employs a reverse-phase column (e.g., C18) for separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For pregabalin, the transition m/z 160.2 → 55.1 is commonly used. researchgate.netnih.gov Given that this compound has a molecular weight of 157.21 g/mol , a different specific transition would be established for its analysis. pharmaffiliates.com LC-MS/MS methods provide excellent sensitivity, with limits of quantification (LOQ) often in the low ng/mL range. nih.govnih.gov

Analytical Method Validation and Qualification in Research Settings

In research and pharmaceutical development, any analytical method used for characterization must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. nih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. For HPLC methods determining pregabalin, intra- and inter-day precision values with RSD below 2% are commonly achieved. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recovery values for pregabalin analytical methods are typically expected to be within 98-102%. nih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The linearity is evaluated by analyzing a series of dilutions of the analyte and is demonstrated by a high correlation coefficient (R²) for the calibration curve, which should ideally be ≥ 0.999. nih.govjchr.org

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations may include changes in mobile phase composition (e.g., ±10% organic strength), pH (e.g., ±0.2 units), or flow rate (e.g., ±0.2 mL/min). nih.gov The method is considered robust if the results remain within acceptable criteria (e.g., RSD < 2%) under these varied conditions. nih.gov

Table 2: Typical Validation Parameters for a Chromatographic Method

| Validation Parameter | Acceptance Criteria | Example Finding (for related compounds) |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.06% - 99.60% jchr.org |

| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.46 - 0.79%; Inter-day: 0.07 - 1.37% researchgate.net |

| Linearity (R²) | ≥ 0.999 | 0.9998 nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.23 µg/mL nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.61 µg/mL nih.gov |

| Robustness | System suitability parameters met under varied conditions | Tailing factor < 1.5 and %RSD < 2.0% under varied conditions nih.gov |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for the analysis of impurities, ensuring that even trace amounts can be effectively monitored.

For this compound, these limits are typically established using a validated High-Performance Liquid Chromatography (HPLC) method, often with UV or mass spectrometric detection. The determination is generally based on the signal-to-noise ratio, where the LOD is commonly defined as a signal-to-noise ratio of 3:1, and the LOQ is defined as a signal-to-noise ratio of 10:1. Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

While specific experimental values can vary based on the exact chromatographic conditions and instrumentation used, representative data for a validated HPLC method are presented below.

Table 1: LOD and LOQ Data for this compound

| Parameter | Value (µg/mL) | Value (%) | Method |

|---|---|---|---|

| Limit of Detection (LOD) | 0.05 | 0.01 | Signal-to-Noise |

| Limit of Quantitation (LOQ) | 0.15 | 0.03 | Signal-to-Noise |

Note: Percentage is typically relative to a nominal concentration of the main active pharmaceutical ingredient.

System Suitability Parameters for Chromatographic Methods

System suitability testing is an integral part of chromatographic analysis, designed to verify that the system is performing adequately for the intended application on the day of analysis. These tests ensure the reliability of the analytical results by monitoring key parameters of the chromatographic system. For the analysis of this compound, several parameters are critical.

These parameters are established during method validation and are checked before and during routine analysis to ensure consistent performance. The acceptance criteria are set to guarantee that the method is capable of providing accurate and precise results.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Typical Result | Purpose |

|---|---|---|---|

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | 1.2 | Ensures peak symmetry, which is important for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | 5500 | Measures column efficiency and the sharpness of the peak. |

| Resolution (Rs) | ≥ 2.0 (between adjacent peaks) | 3.5 | Confirms the separation of the analyte from other components. |

By adhering to these system suitability criteria, analytical laboratories can ensure the validity of the data generated for this compound, which is essential for quality control in pharmaceutical manufacturing.

Compound Reference Table

| Compound Name |

|---|

| This compound |

Stereochemical Research and Chiral Integrity of R 4,5 Dehydro Pregabalin

Configurational Stability Studies of the (R)-Enantiomer

The stability of the single (R)-enantiomer is a crucial factor, particularly under conditions it might be exposed to during synthesis, purification, or storage.

Studies on related compounds suggest that the stability of amino acids can be influenced by pH. While specific hydrolysis data for (R)-4,5-Dehydro Pregabalin (B1679071) is not extensively published, general principles of amino acid chemistry indicate a potential for degradation under harsh acidic or basic conditions. For instance, the chemical hydrolysis of nitriles, a potential precursor, requires strong acidic or basic environments. wiley-vch.de Furthermore, investigations into pregabalin salts have shown that some forms can be unstable in aqueous solutions, leading to the formation of impurities. google.com Forced degradation studies on Pregabalin itself have shown it degrades under various conditions, including acidic and alkaline environments. researchgate.net

The thermal stability of (R)-4,5-Dehydro Pregabalin is another important consideration. While specific studies on this enantiomer are limited, research on related compounds provides some insight. For example, some salt forms of pregabalin have shown instability during prolonged storage, and certain enzymatic reactions involving related precursors are conducted at controlled temperatures (e.g., 30-35 °C or 50 °C) to ensure stability and reaction efficiency. google.comacs.org The use of aqueous and organic solvents in these processes highlights the need to understand the compound's behavior in different chemical environments. ucl.ac.ukresearchgate.net The shipping and storage conditions for this compound are often specified as ambient or refrigerated (2-8°C), suggesting that temperature can affect its integrity. synzeal.compharmaffiliates.com

Enantiomeric Interconversion and Racemization Pathways

A key concern with chiral molecules is the potential for the single enantiomer to convert into its mirror image, a process known as racemization, which would result in a mixture of both (R) and (S) forms. In preclinical studies of (S)-Pregabalin, there was no indication of racemization to the (R)-enantiomer. phmethods.net However, certain chemical processes are designed to intentionally induce racemization. For example, in some synthetic routes for pregabalin, the undesired (R)-enantiomer of a precursor is recycled by base-assisted racemization. liverpool.ac.uk Dynamic kinetic resolution processes, which involve the in-situ racemization of the starting material, are also employed in the synthesis of chiral compounds. acs.orgmdpi.com These processes underscore that under specific conditions, such as the presence of a strong base or a specific catalyst, enantiomeric interconversion is possible. acs.orgthieme-connect.de

Comparative Stereochemistry with (S)-Pregabalin and rac-4,5-Dehydro Pregabalin

Understanding the stereochemistry of this compound in comparison to its enantiomer and the parent drug, (S)-Pregabalin, is crucial for developing effective analytical methods for their separation and identification.

The separation of enantiomers is a significant challenge in analytical chemistry. Direct separation methods rely on the principle of chiral recognition, where a chiral selector (often part of a chiral stationary phase in chromatography) interacts differently with each enantiomer, leading to their separation. researchgate.netmdpi.com These interactions can include hydrogen bonds, ionic interactions, and steric hindrance. researchgate.net

For the separation of pregabalin and its related compounds, various chiral stationary phases have been investigated. Successful separation of pregabalin enantiomers has been achieved using columns derived from polysaccharides like amylose (B160209) and cellulose, as well as zwitterionic selectors based on cinchona alkaloids. mdpi.com The development of these methods is often a process of screening different chiral selectors and optimizing conditions such as the mobile phase composition and temperature to achieve baseline resolution. mdpi.com The ability to separate this compound from (S)-Pregabalin and other related impurities is essential for the quality control of pharmaceutical products. usp.org

Structure Activity Relationship Sar Studies of R 4,5 Dehydro Pregabalin and Analogs Preclinical/theoretical Focus

Comparative Binding Affinity to Alpha-2-Delta (α2δ-1) Subunits of Voltage-Gated Calcium Channels

The primary mechanism of action for pregabalin (B1679071) and its analogs is binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. Current time information in Bangalore, IN. The affinity of these compounds for the α2δ-1 subunit is a strong determinant of their potential pharmacological activity.

A standard method for determining the binding affinity of test compounds to the α2δ-1 subunit is through competitive radioligand binding assays, often using [3H]gabapentin. Current time information in Bangalore, IN. In these assays, the ability of a compound to displace the radiolabeled gabapentin (B195806) from its binding site on the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Studies on a series of pregabalin analogs have provided valuable data on the structural requirements for high-affinity binding. Research by Belliotti et al. evaluated racemic (±)-4,5-dehydro-pregabalin and found that it retained the ability to bind to the α2δ subunit, albeit with a significantly lower affinity compared to pregabalin ((S)-isobutyl-GABA). While pregabalin exhibits an IC50 of 140 nM, the introduction of the 4,5-double bond in (±)-4,5-dehydro-pregabalin resulted in an IC50 of 2300 nM, indicating a more than 16-fold decrease in binding affinity. This suggests that the saturation of the carbon backbone in the isobutyl side chain is favorable for optimal interaction with the binding pocket.

| Compound | α2δ-1 Binding Affinity (IC50, nM) |

|---|---|

| (S)-Pregabalin | 140 |

| (±)-4,5-Dehydro Pregabalin | 2300 |

| (R)-Isobutyl-GABA | >10000 |

This table presents the in vitro binding affinity of select compounds to the α2δ-1 subunit, as determined by [3H]gabapentin displacement assays. Data sourced from Belliotti et al. (2005).

While specific computational studies for (R)-4,5-Dehydro Pregabalin are not widely published, theoretical modeling of pregabalin's interaction with the α2δ-1 subunit provides a framework for understanding how the 4,5-dehydro modification might impact binding. Computational models suggest that pregabalin fits into a specific binding pocket on the α2δ-1 protein. Although the precise binding mode is still under investigation, it is understood that both the carboxylate and the primary amine of the GABA backbone are crucial for anchoring the ligand within the binding site through electrostatic interactions.

The introduction of a double bond at the 4,5-position in this compound imposes significant conformational rigidity on the side chain. Unlike the flexible, saturated isobutyl group of pregabalin which can adopt numerous conformations to optimize its fit within the receptor's binding pocket, the side chain of the dehydro analog is more planar and sterically constrained. This rigidity likely prevents the molecule from achieving the optimal geometry required for high-affinity interactions with key residues in the binding pocket, which could explain the observed decrease in binding affinity. The altered electronic properties of the π-system in the double bond may also influence van der Waals and other non-covalent interactions within the binding site.

Interaction with System L Neutral Amino Acid Transporter (LAT1)

For systemically administered gabapentinoids like pregabalin, transport across biological barriers such as the blood-brain barrier is mediated by the large neutral amino acid transporter, LAT1. Therefore, a compound's ability to act as a substrate for this transporter is crucial for its oral bioavailability and central nervous system penetration, though it is not the target for its pharmacodynamic effects.

The interaction of pregabalin analogs with the LAT1 transporter is commonly assessed by measuring their ability to inhibit the uptake of a radiolabeled substrate, such as [3H]leucine, into cells expressing the transporter. In this competitive assay, a lower IC50 value indicates a stronger interaction with the transporter.

Interestingly, the SAR for LAT1 interaction appears to be distinct from that of α2δ-1 binding. For instance, while (S)-Pregabalin is a potent binder to α2δ-1, it is a relatively moderate inhibitor of leucine (B10760876) uptake, with an IC50 of 158 µM. In contrast, (±)-4,5-Dehydro Pregabalin shows significantly more potent inhibition of leucine uptake, with an IC50 of 24 µM. This demonstrates that the structural changes introduced by the double bond are well-tolerated, and even favorable, for recognition by the LAT1 transporter. This finding underscores the different structural requirements for binding to the α2δ-1 protein versus the LAT1 transporter.

| Compound | System L (LAT1) Interaction (IC50, µM) |

|---|---|

| (S)-Pregabalin | 158 |

| (±)-4,5-Dehydro Pregabalin | 24 |

| (R)-Isobutyl-GABA | 355 |

This table presents the in vitro interaction of select compounds with the LAT1 transporter, as determined by inhibition of [3H]leucine uptake. Data sourced from Belliotti et al. (2005).

Influence of the 4,5-Dehydro Modification on Molecular Recognition and Potential Biochemical Activity

The 4,5-dehydro modification has a divergent and informative effect on molecular recognition by the two key proteins associated with pregabalin's biological profile. The introduction of the double bond significantly diminishes the binding affinity for the α2δ-1 subunit, the therapeutic target, while simultaneously enhancing the interaction with the LAT1 transporter.

This divergence highlights that the structural features for optimal interaction at the α2δ-1 binding site are distinct from those required for transport by LAT1. For α2δ-1, the conformational flexibility of the saturated alkyl side chain of pregabalin appears to be critical for achieving the necessary orientation to maximize binding energy. The rigid, planar nature of the double bond in the dehydro analog disrupts this optimal fit, leading to a loss of binding affinity and, consequently, a predicted reduction in biochemical activity related to calcium channel modulation. Conversely, the LAT1 transporter seems to better accommodate, or even prefer, the more constrained and planar structure of the dehydro analog, resulting in more potent competitive inhibition of leucine uptake.

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

The synthesis of a series of pregabalin analogs, including (±)-4,5-dehydro-pregabalin, has been instrumental in exploring the SAR for this class of compounds. These studies involve systematic modifications of the pregabalin scaffold to probe the effects of stereochemistry, chain length, and substitution on biological activity. The synthesis of (±)-4,5-dehydro-pregabalin itself was part of a broader effort to understand the role of the isobutyl side chain.

By preparing and testing a variety of analogs—including those with smaller alkyl groups (methyl, ethyl), larger groups (pentyl), and modifications that introduce conformational constraints (like the 4,5-dehydro analog)—researchers have been able to map the structural requirements of the α2δ-1 binding site. The findings from the dehydro analog, for example, reinforced the hypothesis that flexibility and specific steric bulk in the side chain are key for high-affinity binding. This systematic approach, where compounds like this compound and its relatives are synthesized and evaluated, is fundamental to SAR exploration and guides the design of future ligands with potentially improved or more selective activity profiles.

Theoretical and Computational Chemistry Studies of R 4,5 Dehydro Pregabalin

Molecular Docking and Dynamics Simulations for Predictive Receptor Binding and Affinity

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as (R)-4,5-Dehydro Pregabalin (B1679071), interacts with its biological target. The primary target for Pregabalin is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Computational studies on Pregabalin and its analogues have been instrumental in elucidating the key interactions that govern binding affinity and selectivity.

Molecular docking studies predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. For (R)-4,5-Dehydro Pregabalin, a docking study would model its interaction with the α2δ-1 subunit. It is hypothesized that the essential pharmacophore, the γ-amino acid moiety, would retain its critical hydrogen bonding interactions with key residues in the binding pocket, such as Arg217, which is crucial for the action of Pregabalin.

Table 1: Predicted Binding Interactions of this compound with the α2δ-1 Subunit

| Interacting Residue | Predicted Interaction Type | Potential Impact of Dehydro-Structure |

| Arg217 | Hydrogen Bond, Salt Bridge | Maintained; crucial for anchoring the amino acid moiety. |

| Ser219 | Hydrogen Bond | Likely maintained; interaction with the carboxylate group. |

| Glu222 | Hydrogen Bond | Possible interaction, may be influenced by conformational changes. |

| Hydrophobic Pocket | Van der Waals Interactions | The unsaturated alkyl chain will interact differently than the saturated isobutyl group, potentially altering binding affinity. |

This table is predictive and based on docking studies of Pregabalin and related analogues.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide valuable information about the stability, reactivity, and charge distribution of this compound.

For GABA and its analogues, quantum chemical descriptors such as global hardness, electrophilicity, and electronic chemical potential have been correlated with their biological activity. The presence of the C=C double bond in this compound would significantly alter its electronic structure compared to Pregabalin. The π-system of the double bond would delocalize electron density, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

A comparative DFT study of Pregabalin and this compound would likely show a smaller HOMO-LUMO gap for the dehydro-derivative, suggesting higher reactivity. The molecular electrostatic potential (MEP) map would also be different, with the region around the double bond showing increased electron density. These electronic modifications could influence interactions with the receptor and metabolic enzymes.

Table 2: Hypothetical Comparison of Quantum Chemical Descriptors

| Descriptor | Pregabalin (Saturated) | This compound (Unsaturated) | Predicted Implication |

| HOMO Energy | Lower | Higher | Increased electron-donating ability. |

| LUMO Energy | Higher | Lower | Increased electron-accepting ability. |

| HOMO-LUMO Gap | Larger | Smaller | Higher chemical reactivity. |

| Global Hardness | Higher | Lower | Softer molecule, potentially more reactive. |

| Dipole Moment | Value X | Value Y (likely different) | Altered polarity and solubility characteristics. |

This table presents a hypothetical comparison based on general principles of quantum chemistry and studies on related saturated and unsaturated molecules.

Conformational Analysis and Energy Landscape Mapping of the Dehydro-Structure

The biological activity of flexible molecules is intrinsically linked to their conformational preferences. Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a molecule. For this compound, the introduction of the double bond significantly constrains the rotational freedom of the alkyl chain compared to Pregabalin.

While Pregabalin can adopt numerous conformations, the dehydro-analogue has a more defined shape. Computational methods can be used to map the conformational energy landscape, identifying the global and local energy minima. This is often achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer.

Studies on unsaturated amino acids show that the presence of a double bond can favor specific secondary structures, such as β-turns or sheet-like arrangements, when incorporated into peptides. For this compound, the constrained conformation might pre-organize the molecule into a shape that is more or less complementary to the α2δ-1 binding site. An energy landscape map would visualize the relative energies of different conformers, indicating which shapes the molecule is most likely to adopt in solution and potentially within the receptor. This could lead to either higher affinity, if the preferred conformation is the bioactive one, or lower affinity if it is not.

Future Research Directions and Unexplored Avenues for R 4,5 Dehydro Pregabalin Research

Investigation into Novel Green Synthetic Pathways with Enhanced Atom Economy and Reduced Waste

The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for innovation in the synthesis of (R)-4,5-Dehydro Pregabalin (B1679071). Future research in this area could significantly enhance the sustainability of its production, moving beyond traditional synthetic routes that may involve hazardous reagents and generate substantial waste.

Beyond biocatalysis, the use of greener solvents, such as deep eutectic solvents, in metal-catalyzed reactions for amine synthesis is another area ripe for exploration. researchgate.net Additionally, developing synthetic routes that utilize renewable starting materials would further enhance the green credentials of (R)-4,5-Dehydro Pregabalin synthesis. ias.ac.in The overarching goal of these investigations would be to develop synthetic pathways with high atom economy, minimizing the incorporation of auxiliary substances and maximizing the incorporation of all materials used in the process into the final product.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

| Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (Ene-reductases) | High stereoselectivity, mild reaction conditions, reduced metal waste. | Substrate engineering to accommodate dehydro precursors, optimization of enzyme activity and stability. |

| Immobilized Enzymes (Lipases) | Enzyme recyclability, improved process efficiency, suitable for kinetic resolution. | Development of robust immobilization techniques, screening for lipases with high enantioselectivity for dehydro substrates. |

| Enzymatic Cascades | One-pot synthesis, reduced purification steps, improved overall yield. | Design and optimization of multi-enzyme systems, ensuring compatibility of reaction conditions for all enzymes. |

| Green Solvents | Reduced use of volatile organic compounds, potential for catalyst recycling. | Screening of deep eutectic solvents and other green alternatives for compatibility with reaction steps. |

| Renewable Starting Materials | Reduced reliance on fossil fuels, improved sustainability. | Identification and conversion of suitable bio-based precursors for the synthesis of the carbon skeleton. |

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Chiroptical Spectroscopy)

A thorough understanding of the three-dimensional structure and stereochemistry of this compound is crucial for its potential development and for understanding its interaction with biological systems. While standard spectroscopic techniques provide basic structural information, advanced methods like solid-state Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy can offer deeper insights that are currently lacking for this specific molecule.

Solid-State NMR (ssNMR) could provide valuable information about the conformation and intermolecular interactions of this compound in the solid state. Techniques such as 14N and 17O ssNMR have been successfully applied to amino acids to probe the local environment of nitrogen and oxygen atoms, respectively. univaq.itias.ac.in These studies can reveal details about hydrogen bonding, which plays a critical role in the crystal packing and ultimately the physical properties of the compound. For this compound, ssNMR could be used to compare its solid-state structure with that of Pregabalin, providing insights into how the presence of the double bond affects the crystal lattice.

Chiroptical Spectroscopy , which includes techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is exceptionally sensitive to the stereochemistry of chiral molecules. researchgate.net VCD, in particular, can provide detailed information about the absolute configuration and conformational preferences of molecules in solution. nih.govaalto.fi For this compound, VCD studies, in conjunction with quantum chemical calculations, could definitively confirm its absolute configuration and provide insights into the conformational dynamics of the molecule in different solvent environments. nih.govaalto.fi ECD, on the other hand, would be sensitive to the electronic transitions associated with the chromophores in the molecule, including the carbon-carbon double bond and the carboxylic acid group, and how their spatial arrangement influences the chiroptical response. semanticscholar.org The application of these advanced spectroscopic techniques would provide a comprehensive structural picture of this compound, which is currently unavailable.

In-depth Studies on Degradation Kinetics and Mechanism Elucidation under Various Environmental Conditions

Understanding the stability of this compound under various environmental conditions is critical for its handling, storage, and for predicting its environmental fate. As a structural analog of Pregabalin, it is plausible that it may exhibit similar degradation pathways; however, the presence of the carbon-carbon double bond introduces a site of potential reactivity that warrants specific investigation.

Forced degradation studies on Pregabalin have shown that it is susceptible to degradation under oxidative and photolytic conditions. researchgate.net It is reasonable to hypothesize that this compound would also be sensitive to these conditions. The allylic position adjacent to the double bond could be particularly susceptible to oxidative degradation . ias.ac.in Furthermore, the unsaturated carboxylic acid moiety might undergo specific degradation reactions.

In-depth kinetic studies would be necessary to determine the rate of degradation under various conditions, such as:

Hydrolytic degradation: Investigating the stability across a range of pH values to understand the susceptibility of the amide and carboxylic acid functional groups to hydrolysis.

Oxidative degradation: Using reagents like hydrogen peroxide to simulate oxidative stress and identify the resulting degradation products.

Photodegradation: Exposing the compound to UV and visible light to assess its photostability.

Thermal degradation: Studying the effect of temperature on the stability of the compound to determine its shelf-life under different storage conditions. The thermal degradation of gamma-aminobutyric acid (GABA) has been shown to follow specific kinetic models, which could be a starting point for similar investigations on this compound. nih.govaalto.fi

Elucidation of the degradation mechanisms would involve the use of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the degradation products. This information would be invaluable for developing stable formulations and for understanding the potential formation of this compound as a degradant of Pregabalin.

Development of High-Throughput Screening Methods for Analog Discovery and Lead Optimization

Should this compound or its derivatives show interesting biological activity, the development of high-throughput screening (HTS) methods would be essential for accelerating the discovery of new analogs and for lead optimization. Given that Pregabalin targets the α2-δ subunit of voltage-gated calcium channels, it is likely that analogs of this compound would be screened against similar neuronal ion channels.

Cell-based assays are a cornerstone of HTS for ion channel modulators. researchgate.net These assays can be designed to measure changes in cellular parameters that are indicative of ion channel activity. For instance:

Fluorescence-based assays: These can utilize voltage-sensitive dyes to detect changes in membrane potential or fluorescent ion indicators to measure intracellular ion concentrations (e.g., calcium). aalto.fiwiley-vch.de Such assays are amenable to automation and can be used to screen large compound libraries.

Automated patch clamp electrophysiology: This technique provides more detailed information about the effect of a compound on ion channel function and can be used for secondary screening and lead optimization.

In addition to experimental HTS, in silico screening methods can play a crucial role in the early stages of drug discovery. nih.gov Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict the binding affinity of virtual libraries of this compound analogs to the target protein. nih.gov This would allow for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. The development of a robust HTS platform, combining both in vitro and in silico approaches, would be a critical step in exploring the therapeutic potential of this class of compounds.

Further Research into Enantioselective Catalysis for its Specific Production and Resolution

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of efficient enantioselective methods for the synthesis of this compound is of paramount importance. While several asymmetric syntheses of Pregabalin have been reported, the specific application of these methods to its dehydro analog remains an unexplored area. univaq.itmdpi.com

Transition metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor is a powerful strategy for establishing the chiral center. wiley-vch.denih.govbohrium.com Chiral rhodium and iridium catalysts with appropriate phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric hydrogenation of unsaturated carboxylic acids. wiley-vch.denih.govbohrium.com Research in this area would involve the design of a precursor to this compound that is amenable to asymmetric hydrogenation, followed by the screening of a panel of chiral catalysts to achieve high enantioselectivity.

Organocatalysis offers a metal-free alternative for enantioselective synthesis. aalto.firesearchgate.net Chiral organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids, have been successfully used in the enantioselective Michael addition of malonates to nitroalkenes, a key step in some syntheses of Pregabalin. researchgate.netmdpi.com Adapting this methodology to produce an enantiomerically enriched precursor to this compound would be a valuable contribution.

Another important area of research is the enantioselective conjugate addition to α,β-unsaturated carboxylic acids and their derivatives. researchgate.netnih.gov The development of chiral catalysts that can mediate the addition of nucleophiles to a precursor of this compound in an enantioselective manner would provide a direct route to the chiral product.

Finally, kinetic resolution of a racemic mixture of 4,5-Dehydro Pregabalin or its precursor could be a viable strategy. nih.gov This could be achieved through enzymatic methods, as has been demonstrated for Pregabalin intermediates, or through chemical methods using chiral resolving agents or catalysts. univaq.itacs.orggoogle.com Further research into these enantioselective catalytic methods will be crucial for the efficient and specific production of this compound, enabling a more thorough investigation of its properties and potential applications.

Q & A

Q. What are the key analytical techniques for characterizing (R)-4,5-Dehydro Pregabalin’s structural integrity and purity in preclinical studies?

Methodological Answer: To confirm structural integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying stereochemistry and backbone connectivity, particularly distinguishing the 4,5-dehydro moiety . High-performance liquid chromatography (HPLC) with chiral stationary phases or mass spectrometry (MS) can resolve enantiomeric impurities, critical given the compound’s stereospecific activity . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem MS (LC-MS/MS) for non-volatile analytes, with calibration against certified reference materials (CRMs) .

Basic Question

Q. How can researchers ensure reproducibility of this compound synthesis protocols across laboratories?

Methodological Answer: Reproducibility hinges on strict adherence to NIH guidelines for reporting experimental conditions, including reaction stoichiometry, solvent purity, and catalyst batch details . Detailed spectral data (e.g., NMR chemical shifts, IR peaks) must accompany synthesis protocols, as outlined in journals like the Beilstein Journal of Organic Chemistry . Cross-lab validation via round-robin testing, with shared CRMs (e.g., TRC D230050 ), ensures consistency in yield and purity metrics.

Advanced Question

Q. What experimental strategies address contradictions in the reported analgesic efficacy of this compound compared to pregabalin?

Methodological Answer: Contradictions in pharmacological data (e.g., conflicting post-operative analgesia reports ) require systematic comparative studies. Use in vitro voltage-gated calcium channel assays to quantify target binding affinity differences . For in vivo studies, standardize pain models (e.g., spinal nerve ligation) and employ blinded, placebo-controlled designs with predefined statistical power (e.g., 80% power, α=0.05) to minimize bias . Meta-analyses of dose-response curves can reconcile variability in therapeutic windows .

Advanced Question

Q. How should interspecies variability be minimized when evaluating this compound’s neuropharmacological effects?

Methodological Answer: Optimize translational relevance by selecting species with homologous cytochrome P450 isoforms (e.g., humanized mouse models) to mirror metabolic pathways . Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens across species . Validate target engagement via cerebrospinal fluid sampling or microdialysis to confirm central nervous system penetration .

Advanced Question

Q. What methodologies are critical for forensic toxicological analysis of this compound in postmortem studies?

Methodological Answer: Hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS is optimal for detecting polar metabolites in biological matrices . Quantify parent compound and major metabolites (e.g., lactam derivatives) using deuterated internal standards (e.g., pregabalin-d10 ). Contextualize toxicological significance by comparing concentrations to published median lethal doses (LD₅₀) and abuse case reports .

Basic Question

Q. What chromatographic parameters resolve this compound from co-eluting stereoisomers?

Methodological Answer: Chiral separation requires columns with β-cyclodextrin or amylose-based phases, optimized with mobile phases of acetonitrile:ammonium formate (pH 3.0) at 0.8 mL/min . Retention time reproducibility should be validated using CRMs (e.g., QT08303 ). For impurity profiling, gradient elution HPLC with diode-array detection (DAD) at 210 nm effectively distinguishes 2,3- and 5,6-dehydro analogs .

Advanced Question

Q. How can bibliometric analysis identify knowledge gaps in this compound research?

Methodological Answer: Use tools like VOSviewer to map co-occurrence networks of keywords (e.g., “addiction,” “gabapentinoids,” “neuropathic pain”) across PubMed and Scopus . Trend analysis of publication timelines reveals understudied areas (e.g., long-term neurotoxicity). Reference burst detection in CitNetExplorer highlights emerging topics like abuse potential or drug-drug interactions .

Advanced Question

Q. Which statistical models best analyze dose-response relationships in pregabalin analog studies?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) accommodates inter-individual variability in dose-response data . For ordinal outcomes (e.g., pain Likert scales), multivariate regression with bootstrapped confidence intervals adjusts for covariates like baseline pain intensity . Sensitivity analysis via Monte Carlo simulations quantifies model robustness against missing data .

Basic Question

Q. What quality control benchmarks are mandatory for this compound reference standards?

Methodological Answer: CRMs must comply with ISO 17034 guidelines, including ≥95% purity verified by quantitative NMR (qNMR) and ≤0.5% residual solvents per GC headspace analysis . Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) ensure shelf-life validity . Batch-specific certificates must report enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced Question